molecular formula C17H14N2O4 B2660296 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-methoxyphenyl)acetamide CAS No. 922474-59-7

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2660296
CAS No.: 922474-59-7
M. Wt: 310.309
InChI Key: RJAYAXRWNWPESH-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of an isoindoline derivative with a methoxyphenyl acetic acid derivative. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific activity being studied and may include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-methoxyphenyl)acetamide include other isoindoline derivatives with different substituents. These compounds may have similar structures but different biological activities or chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other isoindoline derivatives.

For precise and detailed information, consulting specific scientific literature or databases is recommended

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-23-11-7-5-10(6-8-11)9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAYAXRWNWPESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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